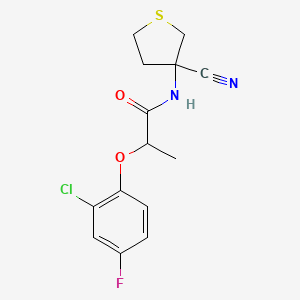

2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide

Description

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O2S/c1-9(20-12-3-2-10(16)6-11(12)15)13(19)18-14(7-17)4-5-21-8-14/h2-3,6,9H,4-5,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLIKWNXRMOYHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCSC1)C#N)OC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide typically involves multiple steps, including the formation of the phenoxy group, the introduction of the chloro and fluoro substituents, and the construction of the cyanothiolan ring. Common reagents and conditions used in these reactions may include:

Phenol derivatives: Starting materials for the phenoxy group.

Halogenation agents: Such as chlorine and fluorine sources for introducing chloro and fluoro substituents.

Cyanation agents: For the formation of the cyanothiolan ring.

Amidation reactions: To form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide can undergo various chemical reactions, including:

Oxidation: Potentially leading to the formation of oxidized derivatives.

Reduction: Reduction of functional groups such as the nitrile group in the cyanothiolan ring.

Substitution: Halogen substituents can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as nucleophiles for halogen substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug discovery and development.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide:

Key Observations:

Halogenated Aromatic Moieties: The target compound and the acetamide derivative both feature chloro and fluoro substituents on aromatic rings, enhancing lipophilicity and metabolic stability. In contrast, 3-chloro-N-phenyl-phthalimide uses a single chloro group for polymer monomer synthesis.

Cyano Group Positioning: The 3-cyanothiolan group in the target compound introduces a sulfur atom and a rigid cyclic structure, which could reduce oxidative metabolism compared to the linear 3-cyano-4-fluorophenyl group in .

Applications: While 3-chloro-N-phenyl-phthalimide is used in polymer chemistry, the target compound’s combination of halogens, amide, and cyano groups suggests bioactivity relevant to drug discovery, such as kinase inhibition or herbicide development.

Research Findings and Data Gaps

- Synthetic Routes: The target compound’s synthesis likely involves coupling a 2-chloro-4-fluorophenol derivative with a 3-cyanothiolan-propanamide intermediate, analogous to methods for related acetamides .

- Physicochemical Properties: No experimental data on solubility, logP, or crystallinity are available. Computational predictions (e.g., using tools like ACD/Labs) could fill this gap.

- Biological Activity : Structural analogs suggest possible activity against enzymes or receptors, but in vitro/in vivo studies are needed for validation.

Biological Activity

2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11ClFNO2S

- Molecular Weight : 287.74 g/mol

- CAS Number : [Not provided in search results]

1. Anti-inflammatory Effects

Research indicates that compounds with similar structures can inhibit COX-2 activity, leading to reduced production of pro-inflammatory mediators. For instance, studies on related compounds demonstrated significant inhibition of prostaglandin synthesis, which is pivotal in inflammatory responses .

2. Analgesic Properties

Due to its potential COX-inhibitory effects, 2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide may also exhibit analgesic properties. This is supported by findings from similar classes of compounds that have shown efficacy in pain relief models .

3. Anticancer Activity

Some studies have suggested that phenoxy-containing compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Although specific data on this compound is lacking, the structural similarities warrant further investigation into its potential anticancer effects .

Case Study 1: COX Inhibition

A study examined the effects of related phenoxy compounds on COX-2 activity using human cell lines. The results indicated that these compounds significantly reduced COX-2-mediated prostaglandin E2 production, suggesting that 2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide may similarly inhibit COX enzymes .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 20 | COX-1 |

| Compound B | 10 | COX-2 |

| 2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide | TBD | TBD |

Case Study 2: Pain Relief Model

In an animal model of acute pain, a structurally analogous compound demonstrated significant analgesic effects compared to controls. The study highlighted the importance of the phenoxy group in mediating these effects, which may extend to our compound .

Q & A

Q. Table 1: Reagents and Conditions for Key Steps

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies structural motifs (e.g., chloro-fluorophenoxy groups) and confirms stereochemistry.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).

- HPLC-PDA : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Basic: How to design initial biological activity assays for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations.

- Receptor Binding Studies : Radioligand displacement assays (e.g., androgen receptor binding, as in ).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., PC-3 or LNCaP for antiandrogen activity) .

Advanced: How to conduct structure-activity relationship (SAR) studies for substituent modifications?

Methodological Answer:

- Variable Substituents : Synthesize analogs with modified phenoxy (e.g., bromo instead of chloro) or cyanothiolan groups.

- Biological Evaluation : Compare IC50 values across analogs to identify critical pharmacophores.

- Statistical Analysis : Use ANOVA to determine significance (p < 0.05) in activity differences .

Advanced: What computational strategies predict binding modes with target receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 2AM9 for androgen receptors).

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.

- Pharmacophore Mapping : Identify essential interactions (e.g., hydrogen bonds with Gln711) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration).

- Meta-Analysis : Pool data from multiple studies using RevMan software to identify outliers.

- Dose-Response Curves : Confirm activity trends across 5–6 log units of concentration .

Advanced: How to study metabolic pathways using in vitro models?

Methodological Answer:

- Liver Microsomes : Incubate compound (10 µM) with human liver microsomes (HLMs) and NADPH.

- LC-MS/MS Analysis : Detect phase I metabolites (oxidation, dealkylation) and phase II conjugates.

- CYP Inhibition Assays : Use fluorogenic substrates to identify metabolizing enzymes (e.g., CYP3A4) .

Advanced: How to evaluate stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose compound to 0.1 M HCl (acidic), NaOH (basic), and 40–60°C for 24–72 hours.

- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the amide bond).

- Kinetic Modeling : Calculate t1/2 using first-order decay equations .

Advanced: What strategies optimize multi-step synthesis mechanisms?

Methodological Answer:

- Reaction Order : Prioritize nitro reduction before amide condensation to avoid side reactions.

- Catalyst Screening : Test Pd/C or Raney Ni for selective reductions.

- In Situ Monitoring : Use FTIR to track intermediate formation .

Advanced: How to achieve selective functionalization of the cyanothiolan moiety?

Methodological Answer:

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the amine during phenoxy substitution.

- Selective Oxidation : Employ m-CPBA to oxidize thioethers to sulfoxides without affecting cyano groups.

- Cross-Coupling : Suzuki-Miyaura reactions for aryl group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.